N-Desmethyl N-Hydroxymethyl Regorafenib
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Overview
Description
N-Desmethyl N-Hydroxymethyl Regorafenib is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a chloro group, a trifluoromethyl group, a carbamoylamino group, a fluorophenoxy group, and a hydroxymethyl group
Preparation Methods
The synthesis of N-Desmethyl N-Hydroxymethyl Regorafenib involves multiple steps. One common synthetic route includes the following steps :
Reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a precursor compound: This reaction is typically carried out in a nonchlorinated organic solvent, such as toluene, at a temperature range of 20°C to 60°C. The reaction mixture is then heated to a maximum of 70°C to form an intermediate compound.
Addition of p-toluenesulfonic acid: The intermediate compound is then reacted with p-toluenesulfonic acid in a polar solvent at a temperature range of 40°C to the reflux temperature of the solvent. This step results in the formation of the final product.
Chemical Reactions Analysis
N-Desmethyl N-Hydroxymethyl Regorafenib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically target the hydroxymethyl group, converting it into a carboxylic acid group.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbamoylamino group to an amine group.
Substitution: The chloro and fluorine atoms in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
N-Desmethyl N-Hydroxymethyl Regorafenib has several scientific research applications :
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as an analgesic. Its derivatives have shown potent analgesic efficacy in pain models.
Agrochemicals: The presence of the trifluoromethyl group and pyridine structure makes the compound effective in pest control applications.
Materials Science: The compound’s unique chemical properties make it a valuable building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-Desmethyl N-Hydroxymethyl Regorafenib involves its interaction with specific molecular targets and pathways . The compound’s analgesic effects are believed to be mediated through its interaction with opioid receptors, particularly the μ-opioid receptor. This interaction leads to the inhibition of pain signals in the central nervous system, resulting in analgesia.
Comparison with Similar Compounds
N-Desmethyl N-Hydroxymethyl Regorafenib can be compared with other similar compounds, such as :
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the trifluoromethyl and chloro groups but differs in its overall structure and functional groups.
Pyridalyl: A derivative containing the 5-(trifluoromethyl)pyridine molecular structure, known for its pest control properties.
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O4/c22-15-3-1-11(7-14(15)21(24,25)26)29-20(33)30-17-4-2-12(8-16(17)23)34-13-5-6-27-18(9-13)19(32)28-10-31/h1-9,31H,10H2,(H,28,32)(H2,29,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIYDRCEZHOEIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NCO)F)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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